(Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the chromeno-pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield derivatives with additional hydrogen atoms.
Scientific Research Applications
N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the chromeno-pyrimidine scaffold and the dimethylmethanimidamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-18(2)9-16-14-15-7-10-8-19-12-6-4-3-5-11(12)13(10)17-14/h3-7,9H,8H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFOCFSOIPHXEV-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C2COC3=CC=CC=C3C2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\C1=NC=C2COC3=CC=CC=C3C2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.